molecular formula C23H22F3NO4 B11502769 Ethyl 6-(3-methoxyphenyl)-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate

Ethyl 6-(3-methoxyphenyl)-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate

Cat. No.: B11502769
M. Wt: 433.4 g/mol
InChI Key: VUWPUHKEZLWXHU-UHFFFAOYSA-N
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Description

Ethyl 6-(3-methoxyphenyl)-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate is a complex organic compound with a unique structure that includes a methoxyphenyl group, a trifluoromethylphenyl group, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(3-methoxyphenyl)-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the methoxyphenyl and trifluoromethylphenyl groups. Common synthetic routes may involve:

    Cyclohexene Ring Formation: This can be achieved through cyclization reactions using appropriate precursors and catalysts.

    Introduction of Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Introduction of Trifluoromethylphenyl Group: This can be done using nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3-methoxyphenyl)-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 6-(3-methoxyphenyl)-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound may be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 6-(3-methoxyphenyl)-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.

    Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Ethyl 6-(3-methoxyphenyl)-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    Ethyl 6-(3-methoxyphenyl)-2-oxo-4-{[4-(methyl)phenyl]amino}cyclohex-3-ene-1-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    Ethyl 6-(3-methoxyphenyl)-2-oxo-4-{[4-(chloromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

These comparisons help to understand the unique properties and potential advantages of this compound in various applications.

Properties

Molecular Formula

C23H22F3NO4

Molecular Weight

433.4 g/mol

IUPAC Name

ethyl 6-(3-methoxyphenyl)-2-oxo-4-[4-(trifluoromethyl)anilino]cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C23H22F3NO4/c1-3-31-22(29)21-19(14-5-4-6-18(11-14)30-2)12-17(13-20(21)28)27-16-9-7-15(8-10-16)23(24,25)26/h4-11,13,19,21,27H,3,12H2,1-2H3

InChI Key

VUWPUHKEZLWXHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC(=CC=C3)OC

Origin of Product

United States

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